二氢麦角胺
描述
二氢麦角隐碱是一种属于麦角碱类药物的多巴胺激动剂。它主要用作治疗帕金森病的抗帕金森药物。 该化合物因其能够模拟多巴胺(一种神经递质)的作用而闻名,从而缓解帕金森病患者的多巴胺缺乏症 .
科学研究应用
作用机制
二氢麦角隐碱通过作为多巴胺受体激动剂来发挥作用。它与大脑中的多巴胺受体(尤其是 D2 受体)结合,并模拟多巴胺的作用。这种结合导致下游信号通路的激活,这些通路调节运动功能和其他生理过程。 该化合物持续刺激多巴胺能受体的能力有助于它在管理帕金森病症状方面的有效性 .
类似化合物:
培高利特: 另一种用于治疗帕金森病的多巴胺激动剂。
普拉克索: 一种非麦角碱类多巴胺激动剂,具有类似的治疗效果。
罗匹尼罗: 另一种非麦角碱类多巴胺激动剂,用于治疗帕金森病和不安腿综合征。
独特性: 二氢麦角隐碱的独特之处在于它具有较长的半衰期并且不受饮食影响,与左旋多巴等速效药物相比,它能持续刺激大脑多巴胺能受体。 这种特性使其在帕金森病的早期阶段特别有效,并降低了运动并发症的风险 .
生化分析
Biochemical Properties
Dihydroergocryptine, like other dopamine agonists, aims to mimic the endogenous neurotransmitter and exert an antiparkinsonian effect . It interacts with α-adrenergic, dopamine, and serotonin (5-HT) receptors . The compound has marked pre- and postsynaptic α-adrenoceptor antagonist activity, with higher affinity for α2- than α1-receptors, and has mixed agonist/antagonist effects at dopamine D1- and D2-receptors and at serotoninergic (5-HT1 and 5-HT2) receptors .
Cellular Effects
Dihydroergocryptine has been shown to be particularly effective as monotherapy in the early stages of Parkinson’s disease . It allows for more continuous stimulation of brain dopaminergic receptors than short-acting drugs such as levodopa . This continuous stimulation influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dihydroergocryptine involves its interaction with various receptors. It has a normalising effect on central monoaminergic neurotransmitter systems, compensating for under- and over-activity of the adrenergic, serotoninergic, and dopaminergic systems . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Dihydroergocryptine over time in laboratory settings are related to its relatively long half-life . This allows for more continuous stimulation of brain dopaminergic receptors than short-acting drugs such as levodopa
Dosage Effects in Animal Models
In animal models and healthy elderly volunteers, Dihydroergocryptine improves indices of cognitive function such as memory and learning
Metabolic Pathways
Dihydroergocryptine is involved in various metabolic pathways due to its interaction with α-adrenergic, dopamine, and serotonin (5-HT) receptors
Transport and Distribution
The transport and distribution of Dihydroergocryptine within cells and tissues are related to its interactions with various receptors
准备方法
合成路线和反应条件: 二氢麦角隐碱是通过麦角隐碱(一种天然存在的麦角生物碱)的氢化合成的。氢化过程涉及麦角隐碱中9,10 位双键的还原。 这种反应通常在高压下使用钯或铂催化剂进行 .
工业生产方法: 在工业环境中,二氢麦角隐碱是通过在合适的溶剂(如乙醇或甲醇)存在下氢化麦角隐碱生产的。该反应在升高的温度和压力下进行,以确保完全氢化。 然后通过结晶或色谱技术对产物进行纯化,以获得高纯度的二氢麦角隐碱 .
反应类型:
氧化: 二氢麦角隐碱可以进行氧化反应,特别是在羟基处,导致形成酮或醛。
还原: 该化合物可以进一步还原,形成具有不同饱和度的二氢麦角隐碱衍生物。
取代: 二氢麦角隐碱可以参与取代反应,其中羟基或氨基等官能团被其他取代基取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用钯或铂催化剂存在下的氢气。
取代: 卤代烷烃或酰氯等试剂用于取代反应。
主要产物:
氧化: 形成酮或醛。
还原: 形成更多饱和的二氢麦角隐碱衍生物。
相似化合物的比较
Pergolide: Another dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A non-ergoline dopamine agonist with similar therapeutic effects.
Ropinirole: Another non-ergoline dopamine agonist used for Parkinson’s disease and restless legs syndrome.
Uniqueness: Dihydroergocryptine is unique due to its long half-life and lack of dietary influence, which allows for more continuous stimulation of brain dopaminergic receptors compared to short-acting drugs like levodopa. This property makes it particularly effective in the early stages of Parkinson’s disease and reduces the risk of motor complications .
属性
Key on ui mechanism of action |
Alpha-dihydroergocryptine is an established high-affinity ligand to alpha 1 and alpha 2 adrenoreceptors in a number of tissues as well as a dopamine ligand in the brain. It is reported to be a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine receptors D1 and D3. To know more about the ergoloid mesylate mixture please visit [DB01049] and to know more about the isomer please visit [DB11275]. |
---|---|
CAS 编号 |
25447-66-9 |
分子式 |
C32H43N5O5 |
分子量 |
577.7 g/mol |
IUPAC 名称 |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22?,24-,25+,26+,31-,32+/m1/s1 |
InChI 键 |
PBUNVLRHZGSROC-SLAIYBJISA-N |
SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
手性 SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |
规范 SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
沸点 |
Decomposes |
熔点 |
117 ºC |
Key on ui other cas no. |
25447-66-9 |
同义词 |
Almirid Cripar Dihydroergocryptine Dihydroergocryptine Mesylate Dihydroergocryptine Monomesylate Dihydroergokryptine Mesylate Dihydroergokryptine Monomesylate Mesylate, Dihydroergocryptine Mesylate, Dihydroergokryptine Monomesylate, Dihydroergocryptine Monomesylate, Dihydroergokryptine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dihydroergocryptine?
A1: Dihydroergocryptine acts primarily as a dopamine agonist, exhibiting a higher affinity for dopamine receptors compared to other receptors like α-adrenergic receptors. [, , ] This dopaminergic activity contributes significantly to its pharmacological effects.
Q2: How does Dihydroergocryptine's interaction with dopamine receptors affect prolactin secretion?
A2: DHEC, by activating dopamine receptors in the pituitary gland, mimics the inhibitory effect of dopamine on prolactin release. [, ] This interaction leads to a decrease in prolactin levels.
Q3: What is the role of the hypothalamus in Dihydroergocryptine's effects on prolactin?
A3: Research suggests that the hypothalamus plays a regulatory role in the density of dopamine receptors in the pituitary gland. [] When hypothalamic influences are disrupted, as seen in lesion studies, there's an increase in both [3H]dihydroergocryptine binding and the hypoprolactinemic response to exogenous dopamine.
Q4: Does Dihydroergocryptine interact with α-adrenergic receptors? If so, what are the implications?
A4: While DHEC primarily acts as a dopamine agonist, it also interacts with α-adrenergic receptors, though with lower affinity compared to dopamine receptors. [, , ] This interaction can contribute to some of its pharmacological effects, particularly in tissues where α-adrenergic receptors are prominent.
Q5: Can Dihydroergocryptine differentiate between α1- and α2-adrenergic receptor subtypes?
A5: Research suggests that DHEC displays a higher affinity for α2-adrenergic receptors, particularly those found on platelets, compared to α1-adrenergic receptors. [, , ] This selectivity is crucial for understanding its effects on platelet aggregation and other α2-adrenergic receptor-mediated processes.
Q6: How does Dihydroergocryptine affect platelet aggregation?
A6: DHEC, through its interaction with platelet α2-adrenergic receptors, inhibits epinephrine-induced platelet aggregation. [, ] This effect highlights its potential role in modulating platelet function.
Q7: What is the molecular formula and weight of Dihydroergocryptine?
A7: The molecular formula of Dihydroergocryptine is C32H41N5O5, and its molecular weight is 583.7 g/mol.
Q8: How is Dihydroergocryptine absorbed and distributed in the body?
A8: Dihydroergocryptine is rapidly absorbed following oral administration, demonstrating extensive hepatic metabolism. [] Its distribution is widespread, as indicated by a large volume of distribution.
Q9: What is the elimination half-life of Dihydroergocryptine?
A9: The elimination half-life of DHEC is approximately 25 hours, suggesting a relatively long duration of action. []
Q10: Are there any known drug-metabolizing enzyme interactions with Dihydroergocryptine?
A10: While specific details on enzyme interactions are limited in the provided research, the extensive hepatic metabolism of DHEC suggests involvement of drug-metabolizing enzymes. [] Further research is needed to elucidate the specific enzymes involved and potential implications for drug interactions.
Q11: What in vitro models have been used to study the effects of Dihydroergocryptine?
A11: Several in vitro studies have employed cultured rat anterior pituitary cells and cerebellar granule cells to investigate the effects of DHEC on prolactin release, cyclic AMP accumulation, and neuroprotection against glutamate-induced toxicity. [, , ] These models provide valuable insights into the cellular mechanisms of DHEC.
Q12: Has Dihydroergocryptine shown efficacy in treating Parkinson's disease in clinical trials?
A13: Clinical trials have shown that DHEC is effective in improving motor function in both early and advanced Parkinson's disease patients. [, ] These findings support its potential as a therapeutic option in managing Parkinson's disease.
Q13: What are the clinical benefits of Dihydroergocryptine in migraine prophylaxis?
A14: Clinical studies have demonstrated the efficacy of DHEC in reducing the frequency and severity of migraine attacks. [, ] These findings position DHEC as a potential prophylactic treatment option for migraine sufferers.
Q14: What are the potential side effects associated with Dihydroergocryptine treatment?
A15: While generally well-tolerated, potential side effects of DHEC can include gastrointestinal disturbances and nervous system disorders. [, ] The incidence of these side effects is relatively low, and they are often mild and transient.
Q15: Are there any specific concerns regarding the long-term use of Dihydroergocryptine?
A16: Long-term use of DHEC, especially at high doses, has been associated with the development of pleural fibrosis in rare cases. [, ] This serious adverse event highlights the importance of careful monitoring during prolonged DHEC therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。